molecular formula C6H2BrClFI B1500299 4-Bromo-2-chloro-5-fluoroiodobenzene CAS No. 1000572-73-5

4-Bromo-2-chloro-5-fluoroiodobenzene

Cat. No. B1500299
CAS RN: 1000572-73-5
M. Wt: 335.34 g/mol
InChI Key: AFEZDAWMIXHIIV-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-fluoroiodobenzene is a chemical compound with the CAS Number: 1000572-73-5. It has a molecular weight of 335.34 . The IUPAC name for this compound is 1-bromo-5-chloro-2-fluoro-4-iodobenzene . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H2BrClFI/c7-3-1-4(8)6(10)2-5(3)9/h1-2H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is 2-8°C .

Scientific Research Applications

Electrochemical Fluorination of Aromatic Compounds

The study by Horio et al. (1996) explores the electrochemical fluorination of halobenzenes, revealing insights into the formation mechanisms of various fluorinated compounds. This research could suggest applications of 4-Bromo-2-chloro-5-fluoroiodobenzene in synthesizing fluorinated aromatic compounds, which are valuable in pharmaceuticals, agrochemicals, and material science (Horio et al., 1996).

Halogen Bonding and Structural Determinants

Pigge et al. (2006) highlight the importance of halogen bonding in determining the structures of halogenated compounds. The study suggests that compounds like this compound could play a role in designing materials and molecules where halogen bonding is a critical structural element (Pigge, Vangala, & Swenson, 2006).

Photoreactions and Aromatic Substitution

Research on photoreactions of halogenobenzenes, as discussed by Bryce-Smith et al. (1980), provides insights into reactions involving carbon-halogen bonds. This could imply applications of this compound in photochemical synthesis and organic transformations (Bryce-Smith, Dadson, & Gilbert, 1980).

Biodegradation of Halogenated Compounds

Santos et al. (1999) examine the biodegradation of various halogenated benzenes, including chlorobenzene and bromobenzene. This study could suggest environmental or bioremediation applications, where this compound might be degraded or transformed by microbial action, aiding in the detoxification of polluted sites (Santos, Lamarca, Gilges, & New, 1999).

Fluorination Techniques and Synthons Preparation

Gail and Coenen (1994) report on a one-step preparation of fluorine-18 labeled synthons, including 4-fluorobromo- and 4-fluoroiodobenzene. This could indicate potential uses of this compound in the preparation of radio-labeled compounds for medical imaging and diagnostic applications (Gail & Coenen, 1994).

Safety and Hazards

The safety information for 4-Bromo-2-chloro-5-fluoroiodobenzene includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 .

Mechanism of Action

Target of Action

Similar compounds are often used in various transition metal-mediated c-c and c-n cross-coupling reactions .

Mode of Action

It is known that halogenated aromatic compounds like this can participate in various chemical reactions, including transition metal-mediated cross-coupling reactions .

Pharmacokinetics

The physical properties of the compound, such as its molecular weight (33534) and solid physical form , could influence its pharmacokinetic profile.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-chloro-5-fluoroiodobenzene. For instance, the compound is typically stored at temperatures between 2-8°C to maintain its stability . Furthermore, the compound’s efficacy could be influenced by factors such as pH, presence of other chemicals, and specific conditions of the reaction environment.

properties

IUPAC Name

1-bromo-5-chloro-2-fluoro-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFI/c7-3-1-4(8)6(10)2-5(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEZDAWMIXHIIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661531
Record name 1-Bromo-5-chloro-2-fluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000572-73-5
Record name 1-Bromo-5-chloro-2-fluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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